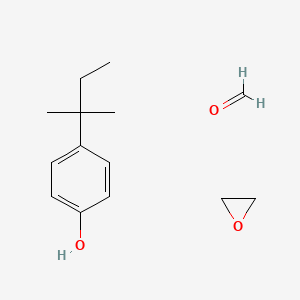
Formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde p-tert-amylphenol ethylene oxide polymer is a complex compound that combines the properties of formaldehyde, p-tert-amylphenol, and ethylene oxide. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde p-tert-amylphenol ethylene oxide polymer typically involves the reaction of p-tert-amylphenol with formaldehyde, followed by polymerization with ethylene oxide. The reaction conditions often include the use of catalysts such as tetraethylenepentamine to initiate the polymerization process . The polymerization can be carried out under controlled temperatures and pressures to achieve the desired molecular weight and properties.
Industrial Production Methods
Industrial production of this polymer involves large-scale reactors where the reactants are mixed and polymerized under stringent conditions. The process may include steps such as azeotropic distillation to remove water and drive the equilibrium towards the formation of the desired polymer . The final product is then purified and characterized using techniques like infrared spectroscopy and rheometry .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde p-tert-amylphenol ethylene oxide polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions include modified polymers with enhanced properties such as increased thermal stability, improved mechanical strength, and better chemical resistance .
Scientific Research Applications
Formaldehyde p-tert-amylphenol ethylene oxide polymer has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of formaldehyde p-tert-amylphenol ethylene oxide polymer involves its interaction with various molecular targets. The polymer can form strong bonds with substrates due to the presence of reactive functional groups. These interactions are facilitated by the polymer’s ability to undergo conformational changes, allowing it to adapt to different environments . The pathways involved include the activation of transient receptor potential cation channels and interactions with hematopoietic stem cells .
Comparison with Similar Compounds
Similar Compounds
Para-tertiary butylphenol formaldehyde resin: Similar in structure but uses p-tert-butylphenol instead of p-tert-amylphenol.
Polyethylene glycol: Shares the ethylene oxide component but lacks the phenolic structure.
Phenol-formaldehyde resin: Uses phenol instead of p-tert-amylphenol and has different properties.
Uniqueness
Formaldehyde p-tert-amylphenol ethylene oxide polymer is unique due to its combination of phenolic and ethylene oxide components, which provide a balance of rigidity and flexibility. This makes it suitable for a wide range of applications, from industrial adhesives to biocompatible materials .
Properties
CAS No. |
63428-93-3 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
formaldehyde;4-(2-methylbutan-2-yl)phenol;oxirane |
InChI |
InChI=1S/C11H16O.C2H4O.CH2O/c1-4-11(2,3)9-5-7-10(12)8-6-9;1-2-3-1;1-2/h5-8,12H,4H2,1-3H3;1-2H2;1H2 |
InChI Key |
KGOHZZWAQGPQKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1 |
Related CAS |
63428-93-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















